molecular formula C13H11BFN3O2 B2905208 (1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid CAS No. 2377605-77-9

(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

Cat. No.: B2905208
CAS No.: 2377605-77-9
M. Wt: 271.06
InChI Key: IXUTVJRFSXXKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid” is a boronic acid derivative with the CAS Number: 2377605-77-9. It has a molecular weight of 271.06 . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11BFN3O2/c15-11-7-13-12 (6-10 (11)14 (19)20)16-17-18 (13)8-9-4-2-1-3-5-9/h1-7,19-20H,8H2 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” has a molecular formula of C13H11BFN3O2 and a molecular weight of 271.06 . It should be stored in a refrigerated environment .

Scientific Research Applications

Influence of Fluorine on Phenylboronic Compounds

Fluorine substituents play a critical role in modifying the properties of phenylboronic compounds, enhancing their Lewis acidity and influencing their reactivity and stability. Fluorinated boronic acids are particularly notable for their applications in organic synthesis, analytical chemistry, materials chemistry, biology, and medicine. The electron-withdrawing character of fluorine atoms significantly impacts the acidity, hydrolytic stability, and spectroscopic properties of these compounds. Their applications extend to important areas such as the synthesis of natural products, organic materials, and the construction of complex molecules through reactions like the Suzuki aryl-coupling synthesis (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

Applications in Biomaterials and Sensing

Boronic acids, including fluorinated variants, find extensive use in biomaterials through their ability to form complexes with biologically relevant diols. This capability is leveraged in developing dynamic covalent hydrogels and responsive materials for sensing applications. The study of structure-reactivity relationships in boronic acid-diol complexation provides insights into optimizing binding affinity for various applications, including glucose sensing and delivery systems (Brooks, Deng, & Sumerlin, 2018).

Enhanced Lewis Acidity and Biological Activity

The combination of electron-deficient boronic centers with fluorine substituents yields compounds with unique properties, such as increased acidity and electron acceptor capabilities. These features are crucial for their interactions with analytes or pathogen enzymes, making fluorinated boronic compounds valuable as bioanalytes receptors and in drug development, including antifungal applications (Adamczyk-Woźniak & Sporzyński, 2022).

Photoinduced Borylation and Organic Synthesis

Innovations in catalytic C-H borylation, particularly metal-free approaches, highlight the potential of boronic acids and derivatives in organic synthesis. These methodologies enable the transformation of unreactive alkanes into valuable organoboron reagents under mild conditions, with selectivities that offer new possibilities in synthetic chemistry (Shu, Noble, & Aggarwal, 2020).

Diol Recognition and Fluorescence Sensing

Fluorinated boronic acid-appended compounds have demonstrated utility in the selective recognition and discrimination of diols, including bioanalytes like saccharides, via fluorescence and NMR techniques. These capabilities are instrumental in developing sensors and diagnostic tools that operate under physiological conditions, offering high specificity and sensitivity (Axthelm, Görls, Schubert, & Schiller, 2015).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(1-benzyl-6-fluorobenzotriazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BFN3O2/c15-11-7-13-12(6-10(11)14(19)20)16-17-18(13)8-9-4-2-1-3-5-9/h1-7,19-20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUTVJRFSXXKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(N=N2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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